5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline: is a fluorinated quinoline derivative Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves cyclization reactions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Antibacterial Agents: Fluorinated quinolines, including 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have shown significant antibacterial activity.
Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Agriculture: Used in the development of agrochemicals with enhanced efficacy and stability.
Pharmaceuticals: Incorporated into drug design for various therapeutic applications.
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological targets, increasing its binding affinity and stability. The compound can inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
- 6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
Uniqueness: 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of three fluorine atoms at positions 5, 6, and 7, which significantly enhance its biological activity and stability compared to other fluorinated quinolines .
Properties
IUPAC Name |
5,6,7-trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h4-5,14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBSNBETKSQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=C(C=C2N1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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